molecular formula C9H8BrFO B11879658 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11879658
M. Wt: 231.06 g/mol
InChI Key: OFMGOPGWVYQNQW-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is a halogenated dihydroindenol derivative characterized by a bicyclic indene scaffold substituted with bromine (Br) at position 5 and fluorine (F) at position 5. The hydroxyl group at position 1 and the partially saturated 2,3-dihydro structure contribute to its stereochemical complexity, making it a candidate for chiral separation techniques .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8BrFO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8,12H,1-2H2

InChI Key

OFMGOPGWVYQNQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C(=CC(=C2)Br)F

Origin of Product

United States

Biological Activity

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is a compound with significant biological activity, particularly in the context of cancer therapy and antimicrobial properties. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is C9H8BrFOC_9H_8BrFO with a molecular weight of 231.06 g/mol. The compound features a bromine and fluorine substitution on the indene structure, which influences its biological properties.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the primary mechanisms through which 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol exerts its biological effects is through the inhibition of LSD1. LSD1 is involved in various cellular processes such as gene expression regulation and epigenetic modifications. Inhibition of this enzyme has been linked to:

  • Cell Proliferation : LSD1 inhibition can lead to reduced proliferation in cancer cells.
  • Epithelial-Mesenchymal Transition (EMT) : This process is crucial for cancer metastasis; thus, targeting LSD1 may prevent tumor spread.

Preclinical studies have shown that compounds inhibiting LSD1 can sensitize glioblastoma cells to histone deacetylase inhibitors, enhancing their therapeutic efficacy .

Antimicrobial Properties

Recent studies have demonstrated that 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol exhibits notable antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Study on Cancer Cell Lines

In a controlled study, the effects of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol were evaluated on various cancer cell lines. The compound demonstrated significant cytotoxic effects at concentrations as low as 10μM10\mu M, leading to apoptosis in treated cells. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .

Synergistic Effects with Other Agents

Another investigation focused on the synergistic effects of this compound when combined with traditional chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with LSD1 inhibitors and HDAC inhibitors, suggesting a multi-targeted approach to cancer therapy .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is investigated for its potential pharmacological properties, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines, warranting further exploration in oncology.

Organic Synthesis

As an intermediate in organic synthesis, this compound plays a crucial role in the development of more complex molecules. Its unique structure allows for:

  • Synthesis of Novel Compounds : The presence of bromine and fluorine substituents can facilitate specific chemical reactions, leading to the creation of new derivatives with enhanced biological activity.

Biological Studies

The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its structural characteristics allow it to:

  • Modulate Enzyme Activity : The halogen atoms influence binding affinity to enzymes and receptors, providing insights into metabolic processes.

Recent investigations have highlighted the antibacterial properties of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol against various strains of bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048
Pseudomonas aeruginosa0.039

These results indicate potent antibacterial activity, particularly against Gram-positive bacteria.

Case Study 1: Anticancer Activity

A study examined the effects of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value of 12 µM after 48 hours of treatment. This suggests its potential as a lead compound for further drug development targeting cancer.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation models, the compound was shown to reduce pro-inflammatory cytokines (TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages by approximately 40%, indicating its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol
  • Structural Difference : Bromine and fluorine substituents are swapped (Br at position 6, F at 5).
  • Such isomers often show divergent activity profiles in structure-activity relationship (SAR) studies .
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
  • Structural Difference : The hydroxyl group is replaced by a ketone (C=O), and fluorine is at position 3.
  • Implications : The ketone derivative lacks hydrogen-bonding capacity via the hydroxyl group, reducing interactions with polar residues in target proteins. This modification is critical in prodrug design, where ketones are often reduced to alcohols in vivo .
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
  • Structural Difference : A ketone at position 1 instead of a hydroxyl group.
  • Implications: This compound may serve as a synthetic precursor to the target alcohol via NaBH₄ reduction, as seen in analogous indenone-to-indenol conversions .

Functionalized Dihydroindenols in Drug Discovery

4-Phenyl-2,3-dihydro-1H-inden-1-ol Derivatives
  • Example: ChemoCentryx’s CCX4503, a PD-L1 inhibitor with IC₅₀ values in the nanomolar range.
  • Comparison : The 4-phenyl substitution introduces a rigid biphenyl moiety, enhancing hydrophobic interactions with PD-L1. In contrast, the 5-Bromo-7-fluoro derivative lacks this extension but may leverage halogen bonding for target engagement .
  • SAR Insight: S-enantiomers of dihydroindenols exhibit superior activity, suggesting that the stereochemistry of the hydroxyl group in 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol could critically influence potency .
Bromo-Benzyl Ether Derivatives
  • Example : Chinese Academy of Medical Sciences’ compounds with IC₅₀ values as low as 0.0001 nM against PD-1/PD-L1.
  • Comparison : Replacement of the hydroxyl group with benzyl ethers improves metabolic stability but may reduce hydrogen-bonding interactions. The bromo-fluoro substitution in the target compound could balance lipophilicity and polarity .

Chiral Separation and Stereochemical Considerations

  • Chromatographic Resolution: Dihydroindenols, including 2,3-dihydro-1H-inden-1-ol analogs, are resolved using chiral stationary phases (e.g., MDI-β-CD-modified COF@SiO₂). The hydroxyl group enables hydrogen bonding with chiral selectors, while bromo/fluoro substituents influence π-π interactions .
  • Enantiomer Activity : For PD-L1 inhibitors, the S-configuration at the hydroxyl-bearing carbon is typically favored. This suggests that the absolute configuration of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol must be rigorously controlled during synthesis .

Data Tables: Key Comparative Metrics

Table 1. Physicochemical and Pharmacological Properties

Compound Name Molecular Weight Substituents IC₅₀ (PD-L1) Key Feature(s)
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol 244.08 Br (C5), F (C7), –OH N/A* Chiral hydroxyl, halogen bonding
4-Phenyl-2,3-dihydro-1H-inden-1-ol 224.26 Ph (C4), –OH 1–10 nM Rigid biphenyl scaffold
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one 229.05 Br (C5), F (C4), C=O N/A Ketone precursor
Bromo-benzyl ether derivative ~300–350 Br, benzyl-O– 0.0001–1 nM High metabolic stability

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